Diethyl cyclopropane-1,2-dicarboxylate
Overview
Description
Diethyl cyclopropane-1,2-dicarboxylate is a chemical compound that has been the subject of various synthetic methods and applications in organic chemistry. The compound features a cyclopropane ring, which is a three-membered carbon ring, with two ester groups attached to adjacent carbon atoms. This structure has been utilized in the synthesis of various derivatives and polymers.
Synthesis Analysis
Several methods have been developed to synthesize diethyl cyclopropane-1,2-dicarboxylate and its derivatives. One approach involves a cascade Michael-alkylation reaction using K2CO3 as a promoter, which allows for the facile preparation of diethyl trans-2,3-disubstituted 1,1-cyclopropanedicarboxylates under mild conditions . Another method includes the ring-opening polymerization of diethyl 1,1-cyclopropanedicarboxylate using metallic sodium, which can be initiated by the reduction of diethyl malonate contaminant . Additionally, the synthesis of diethyl methylenecyclopropane-2,2-dicarboxylate has been achieved through reactions involving electrophiles and cyclopropylcarbanions .
Molecular Structure Analysis
The molecular structure of diethyl cyclopropane-1,2-dicarboxylate derivatives has been determined using various spectroscopic techniques, including X-ray crystallography. For instance, the relative configurations of certain diethyl trans-2,3-disubstituted cyclopropanedicarboxylates were confirmed by X-ray analysis . Similarly, the structure of diethyl 4-hydroxy-4-methyl-6-thiosemicarbazono-2-phenylcyclohexane-1,3-dicarboxylate was elucidated using NMR spectroscopy and X-ray analysis .
Chemical Reactions Analysis
Diethyl cyclopropane-1,2-dicarboxylate and its derivatives participate in various chemical reactions. For example, they can undergo cycloaddition reactions, as demonstrated by the Sc(OTf)3-catalyzed [3 + 3] cycloaddition with phthalazinium dicyanomethanides to form pyrido[2,1-a]phthalazine derivatives . The compound's reactivity has also been harnessed in the synthesis of 1-(diethoxyphosphoryl)cyclopropanecarboxylates through the reaction of terminal 1,2-diols cyclic sulfates .
Physical and Chemical Properties Analysis
The physical and chemical properties of diethyl cyclopropane-1,2-dicarboxylate derivatives are influenced by their unique structure. For instance, the polymer derived from the ring-opening polymerization of diethyl 1,1-cyclopropanedicarboxylate is soluble in halogenated solvents and has been characterized by GPC, IR, 1H- and 13C-NMR spectroscopy . The molecular weights of these polymers are typically low to moderate, which is consistent with the low monomer/initiator ratios used in the experiments . The stereochemistry of the synthesized compounds, such as 2-benzyloxymethyl-1-(diethoxyphosphoryl)cyclopropanecarboxylic acid, has been determined by single crystal X-ray structure analysis, which is crucial for understanding their reactivity and potential applications .
Scientific Research Applications
Catalysis and Organic Synthesis
Diethyl cyclopropane-1,2-dicarboxylate plays a significant role in catalysis and organic synthesis. For instance, it reacts with phthalazinium dicyanomethanides to form derivatives of 3,4-dihydro-1H-pyrido[2,1-a]phthalazine, which is a process catalyzed by Sc(OTf)3 and characterized by high yields and excellent diastereoselectivities (Liu et al., 2016). Additionally, diethyl trans-2,3-disubstituted cyclopropane-1,1-dicarboxylates and aromatic aldehydes can undergo an AlCl3-catalyzed [3 + 2] cycloaddition reaction, leading to the formation of diethyl 2,5-diaryl-4-benzoyltetrahydrofuran-3,3-dicarboxylates with excellent diastereoselectivities (Yang et al., 2011).
Polymer Science
In polymer science, diethyl cyclopropane-1,2-dicarboxylate is used in ring-opening polymerization. It undergoes anionic ring-opening polymerization, particularly when contaminated with diethyl malonate, initiated by metallic sodium. The resulting poly(diethyl 1,1-cyclopropane dicarboxylate) is characterized by solubility in halogenated solvents and has been analyzed using various techniques including GPC, IR, and NMR (Penelle et al., 1994).
Chemical Synthesis and Drug Development
The compound is also relevant in the synthesis of fluorocyclopropyl analogs of pharmaceuticals. A study showed that diethyl 2-fluorocyclopropane-1,1-dicarboxylate enabled the synthesis of fluorocyclopropyl cabozantinib analogs, potentially offering fine-tuning options for lead optimization in drug discovery (Veliks et al., 2020).
Safety And Hazards
properties
IUPAC Name |
diethyl cyclopropane-1,2-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O4/c1-3-12-8(10)6-5-7(6)9(11)13-4-2/h6-7H,3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXLDHZFJMXLFJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC1C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20942756 | |
Record name | Diethyl cyclopropane-1,2-dicarboxylatato(4-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20942756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl cyclopropane-1,2-dicarboxylate | |
CAS RN |
20561-09-5 | |
Record name | 1,2-Diethyl 1,2-cyclopropanedicarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20561-09-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diethyl cyclopropane-1,2-dicarboxylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020561095 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 20561-09-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122105 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Diethyl cyclopropane-1,2-dicarboxylatato(4-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20942756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diethyl cyclopropane-1,2-dicarboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.874 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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